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Compound of Interest

Compound Name: 2-Phenylthiomorpholine

CAS No.: 77082-31-6

Cat. No.: B1623448 Get Quote

Executive Summary
2-Phenylthiomorpholine (CAS: 141849-62-9) is a sulfur-containing heterocyclic scaffold of

significant interest in medicinal chemistry.[1] As a bioisostere of 2-phenylmorpholine (a core

pharmacophore in anorectics like Phenmetrazine), the thiomorpholine analog offers altered

lipophilicity, metabolic stability, and hydrogen-bonding potential.

This guide details a robust, scalable synthetic route via the Michael addition of methyl

thioglycolate to

-nitrostyrene, followed by reductive cyclization. This "Nitrostyrene Route" is superior to styrene
sulfide ring-opening methods due to the commercial availability of starting materials and the
avoidance of volatile, unstable episulfides.

Strategic Synthetic Pathway
The synthesis is designed around a three-stage workflow:

Michael Addition: Construction of the carbon-sulfur backbone.

Reductive Cyclization: One-pot reduction of the nitro group and intramolecular amidation to

form the lactam (thiomorpholinone).
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Lactam Reduction: Conversion of the carbonyl to the methylene group to yield the final

amine.

Retrosynthetic Analysis
The target molecule is disconnected at the C3-N4 and C5-S1 bonds, tracing back to

-nitrostyrene and methyl thioglycolate.
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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Experimental Protocol
Stage 1: Michael Addition
Objective: Synthesis of Methyl 2-((2-nitro-1-phenylethyl)thio)acetate.

Reagents:

-Nitrostyrene (1.0 eq), Methyl thioglycolate (1.1 eq), Triethylamine (TEA, 0.1 eq), THF
(anhydrous).

Mechanism: Base-catalyzed thia-Michael addition.

Protocol:

Dissolve

-nitrostyrene (14.9 g, 100 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.

Add methyl thioglycolate (9.8 mL, 110 mmol) dropwise.

Add TEA (1.4 mL, 10 mmol) as a catalyst.
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Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the

disappearance of nitrostyrene.

Workup: Concentrate the solvent in vacuo. Dissolve the residue in DCM (150 mL) and wash

with 1M HCl (50 mL) to remove TEA, followed by brine.

Dry over

and concentrate to yield the crude nitro-ester oil. Yield is typically quantitative (>95%).

Stage 2: Reductive Cyclization
Objective: Synthesis of 2-Phenylthiomorpholin-3-one (Lactam).

Reagents: Zinc dust (10 eq), Conc. HCl, Methanol.

Critical Note: This step involves an exothermic reduction followed by spontaneous

intramolecular amidation.

Protocol:

Dissolve the crude nitro-ester from Stage 1 in Methanol (200 mL).

Cool to 0°C in an ice bath.

Add Zinc dust (65 g, ~1 mol) in portions.

Add Conc.[2][3][4][5] HCl (100 mL) dropwise over 1 hour, maintaining temperature <10°C.

Vigorous hydrogen evolution will occur.

Allow to warm to room temperature and stir overnight (12h).

Cyclization: Heat the mixture to reflux (65°C) for 2 hours to ensure complete ring closure of

the amino-ester intermediate.

Workup: Filter off excess Zinc. Neutralize the filtrate with saturated

. Extract with EtOAc (3 x 100 mL).
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Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography

(DCM/MeOH 95:5).

Target Yield: 60–75%.

Appearance: White to pale yellow solid.

Stage 3: Lactam Reduction
Objective: Synthesis of 2-Phenylthiomorpholine (Target).

Reagents:

(2.5 eq), Anhydrous THF.

Protocol:

Prepare a suspension of

(3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon.

Dissolve the lactam (7.7 g, 40 mmol) in THF (50 mL) and add dropwise to the LAH

suspension at 0°C.

Heat to reflux for 4–6 hours.

Quenching (Fieser Method): Cool to 0°C. Carefully add:

3.8 mL Water

3.8 mL 15% NaOH

11.4 mL Water

Stir for 30 minutes until a white granular precipitate forms.

Filter through a Celite pad. Wash the pad with THF.

Concentrate the filtrate to obtain the crude amine oil.
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Salt Formation (Optional but recommended for stability): Dissolve in dry ether and add oxalic

acid (1 eq) in acetone to precipitate 2-Phenylthiomorpholine Oxalate.

Characterization Data
The following data corresponds to the oxalate salt, which is the preferred form for storage and

biological testing due to the oxidative instability of the free secondary amine.

NMR Spectroscopy
Compound: 2-Phenylthiomorpholine Oxalate Solvent: DMSO-

Proton
Environment

Shift (

ppm)
Multiplicity Integration Assignment

Ring

(C3)
2.90 Multiplet 1H

Ring

(C3)
3.05 Multiplet 1H

Ring

(C5)
3.15 Multiplet 1H

Ring

(C5)
3.35 Multiplet 1H

Ring

(C6)
3.60 Multiplet 2H

Methine (C2) 4.30 Multiplet 1H

Aromatic 7.25 – 7.48 Multiplet 5H Phenyl Ring

Note: The stereocenter at C2 renders the ring protons diastereotopic, resulting in complex

multiplets rather than simple triplets.
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Physical Properties
Melting Point (Oxalate): 226.9 – 227.5 °C

Appearance: White crystalline solid

Solubility: Soluble in DMSO, Methanol, Water (hot). Insoluble in Ether/Hexane.

Workflow Visualization
The following diagram illustrates the purification and isolation logic, ensuring high purity of the

final bioactive scaffold.
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Figure 2: Downstream processing workflow for the isolation of the oxalate salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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